

physicochemical properties of 2-(Pyrrolidin-1-yl)phenol

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)phenol

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An In-depth Technical Guide to the Physicochemical Properties of **2-(Pyrrolidin-1-yl)phenol**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Pyrrolidin-1-yl)phenol** (CAS No: 4787-77-3), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates available quantitative data, outlines standard experimental methodologies for property determination, and presents logical workflows relevant to its characterization. The information is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational resource for further investigation and application of this molecule.

Chemical Identity and Structure

2-(Pyrrolidin-1-yl)phenol is an organic compound featuring a phenol ring substituted with a pyrrolidine group at the ortho position. Its structure combines the characteristics of a phenol and a cyclic tertiary amine.

- IUPAC Name: **2-(pyrrolidin-1-yl)phenol**[\[1\]](#)[\[2\]](#)
- Synonyms: 2-(1-Pyrrolidinyl)phenol, 2-Pyrrolidinophenol, N-(2-Hydroxyphenyl)pyrrolidine[\[3\]](#)[\[4\]](#)
- CAS Number: 4787-77-3[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Molecular Formula: C₁₀H₁₃NO[1][2][3][4][5]
- SMILES: OC1=CC=CC=C1N1CCCC1[1][2][3]
- InChI Key: ZGSBDRFDXWRZAE-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The known properties of **2-(Pyrrolidin-1-yl)phenol** are summarized below. It is important to note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	163.22 g/mol	[1][3][5]
Appearance	Cream to orange to red to brown crystals or powder	[2]
Melting Point	108-112 °C	[3][4][6]
Boiling Point	279.1 ± 23.0 °C (Predicted)	[4]
Density	1.146 ± 0.06 g/cm ³ (Predicted)	[4]
Water Solubility	Insoluble	[3][4]
LogP (Octanol-Water Partition Coefficient)	2.2 (XLogP3)	[5][7]
pKa (Acid Dissociation Constant)	10.30 ± 0.30 (Predicted)	[4]

Experimental Protocols for Property Determination

While specific experimental reports for determining the physicochemical properties of **2-(Pyrrolidin-1-yl)phenol** are not detailed in the available literature, this section outlines the standard methodologies that are broadly applied for such characterizations.[8][9]

Melting Point Determination

The melting point is a fundamental property indicating the purity of a solid compound.

- Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device). [10] The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. [10] A narrow melting range typically signifies a high degree of purity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

- Methodology: Simple distillation is the standard method for determining the boiling point of a liquid. [10] The compound is heated in a distillation flask connected to a condenser and a collection vessel. A thermometer is placed so that its bulb is just below the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. [10] The stable temperature recorded during distillation is the boiling point. [10]

Solubility Assessment

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development.

- Methodology: A common method involves adding a measured amount of the solute (**2-(Pyrrolidin-1-yl)phenol**) to a known volume of the solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Measurement

LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

- Methodology: The "shake-flask" method is the traditional and most reliable technique.^[11] A solution of the compound is prepared in either 1-octanol or water. This solution is then mixed with an equal volume of the other solvent in a flask. The flask is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases until equilibrium is achieved.^[11] The phases are then separated by centrifugation, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.^[9]

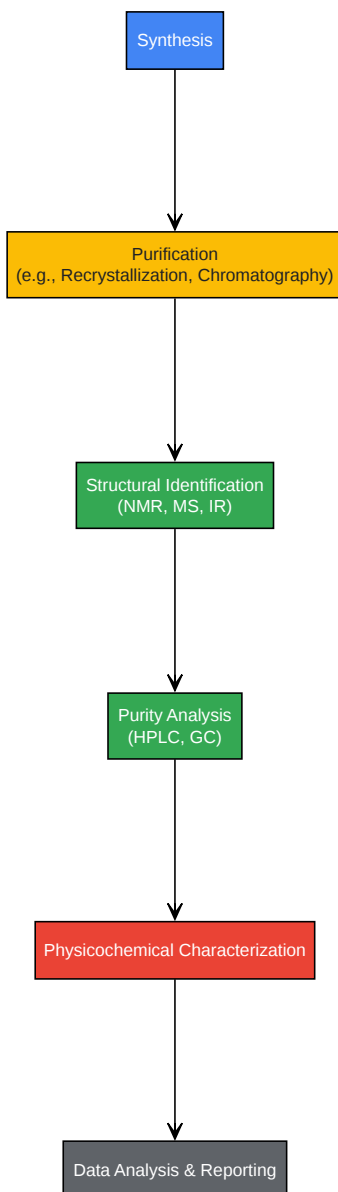
Acid Dissociation Constant (pKa) Determination

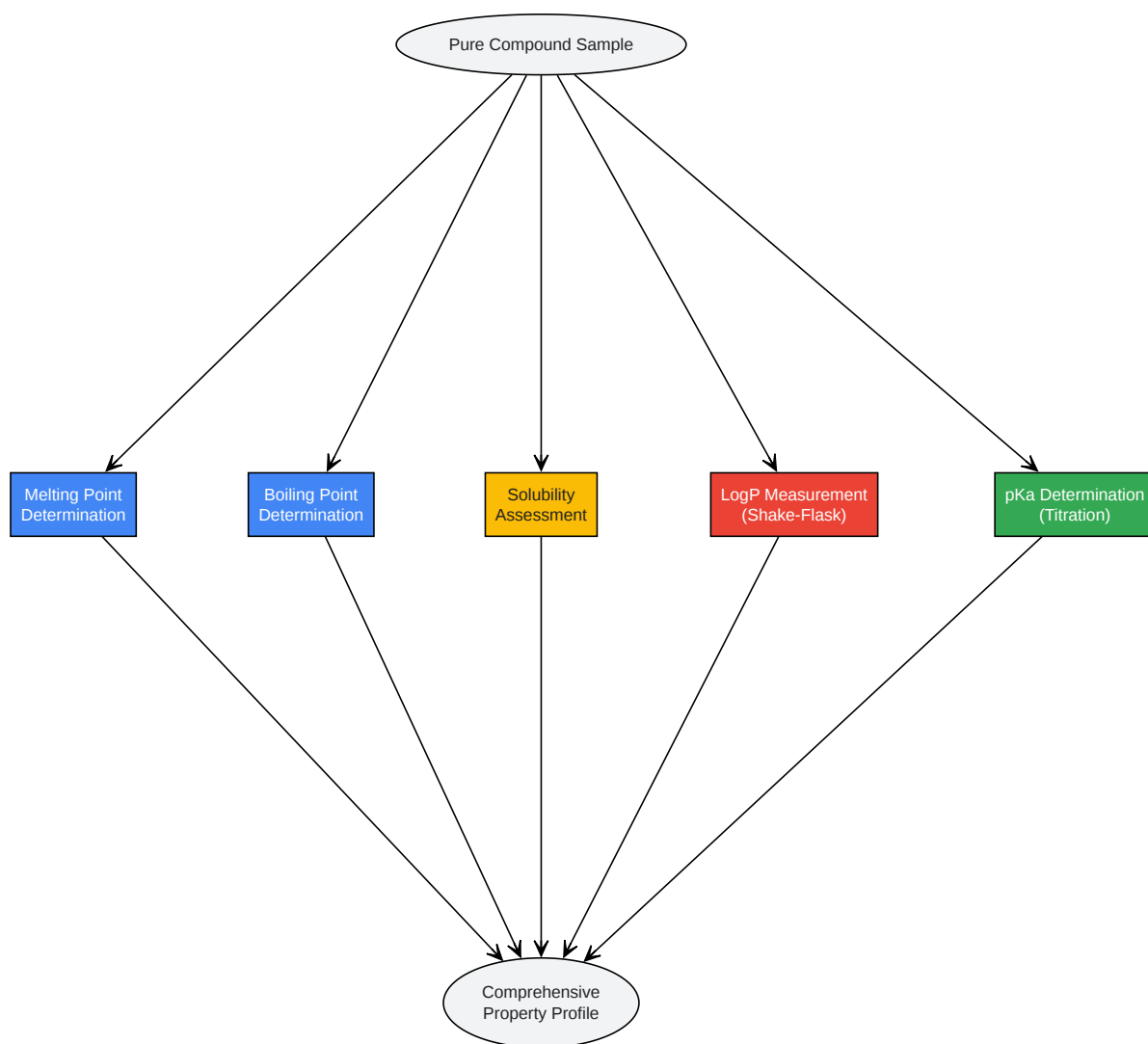
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.

- Methodology: Potentiometric titration is a widely used method.^[11] A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, which can be determined from the midpoint of the titration curve.^[11] Spectrophotometric methods can also be used if the ionized and un-ionized forms of the compound have different UV-Vis absorbance spectra.^[11]

Synthesis and Workflow Visualizations

While a definitive, optimized synthesis for **2-(Pyrrolidin-1-yl)phenol** is not provided in the surveyed literature, a plausible synthetic route involves the reaction of phenol with pyrrolidine.^[12] The general workflow for synthesizing and characterizing a compound like this is depicted below.





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